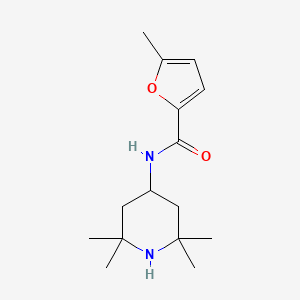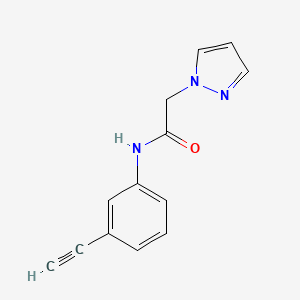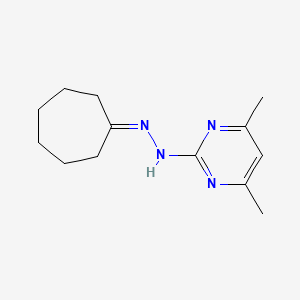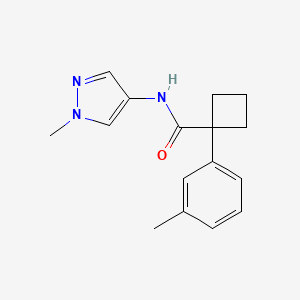
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide, also known as SMT-19969, is a small molecule drug that has shown potential for the treatment of various central nervous system (CNS) disorders. The compound has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a selective and potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell death pathways. By inhibiting PARP-1, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide prevents the accumulation of DNA damage and promotes cell survival in CNS disorders.
Biochemical and Physiological Effects:
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been found to reduce oxidative stress, inflammation, and apoptosis in animal models of CNS disorders. 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has several advantages for use in lab experiments. The compound is stable, soluble in water, and has a low molecular weight, making it easy to handle and administer. However, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has limitations, such as its low bioavailability and rapid metabolism, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide. One area of interest is the development of novel formulations and delivery strategies to improve the compound's bioavailability and efficacy in CNS disorders. Another area of research is the investigation of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide's potential for combination therapy with other drugs for the treatment of CNS disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on different cell types and pathways in CNS disorders.
In conclusion, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a small molecule drug with potential therapeutic applications in various CNS disorders. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the therapeutic potential of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide and its role in the treatment of CNS disorders.
Synthesemethoden
The synthesis of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-amine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is then purified by column chromatography to obtain 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating neuroprotective and anti-inflammatory effects in animal models of these diseases.
Eigenschaften
IUPAC Name |
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-6-7-12(19-10)13(18)16-11-8-14(2,3)17-15(4,5)9-11/h6-7,11,17H,8-9H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVFGHDRWUHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)



